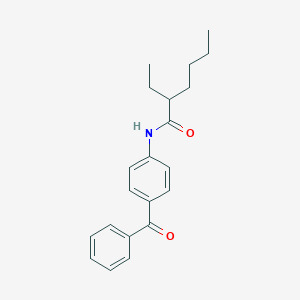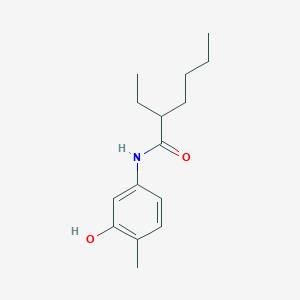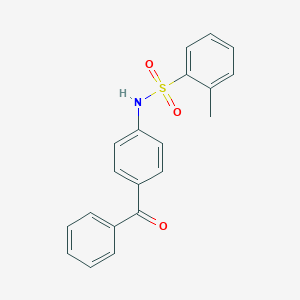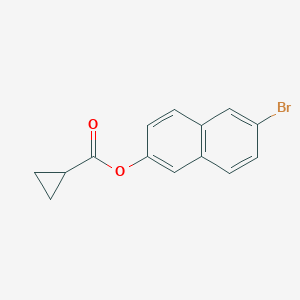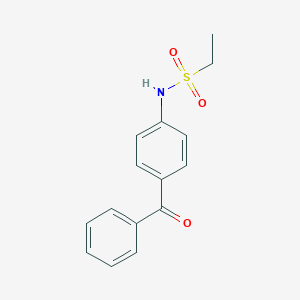
Phenyl3,4-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl3,4-dimethylbenzoate (PDMB) is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder that is used in various scientific research applications. PDMB is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base.
作用机制
The mechanism of action of Phenyl3,4-dimethylbenzoate is not fully understood. However, it is believed that Phenyl3,4-dimethylbenzoate inhibits the activity of enzymes by binding to the active site of the enzyme. Phenyl3,4-dimethylbenzoate has been shown to form a covalent bond with the active site of acetylcholinesterase, which leads to the inhibition of its activity. Phenyl3,4-dimethylbenzoate has also been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
Biochemical and Physiological Effects:
Phenyl3,4-dimethylbenzoate has been shown to exhibit various biochemical and physiological effects. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This leads to a decrease in melanin production, which can be beneficial in the treatment of hyperpigmentation.
实验室实验的优点和局限性
Phenyl3,4-dimethylbenzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Phenyl3,4-dimethylbenzoate is also a fluorescent probe, which makes it useful in biological assays. However, Phenyl3,4-dimethylbenzoate has some limitations for lab experiments. Phenyl3,4-dimethylbenzoate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Phenyl3,4-dimethylbenzoate also exhibits non-specific binding to proteins, which can lead to false-positive results in some assays.
未来方向
There are several future directions for the use of Phenyl3,4-dimethylbenzoate in scientific research. Phenyl3,4-dimethylbenzoate can be used as a tool to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate can also be used to develop new anticancer drugs that target the activity of tyrosinase. Phenyl3,4-dimethylbenzoate can also be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Phenyl3,4-dimethylbenzoate and its potential applications in scientific research.
合成方法
Phenyl3,4-dimethylbenzoate is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with sodium methoxide to form 3,4-dimethylbenzoate. The second step involves the reaction of 3,4-dimethylbenzoate with phenol in the presence of a base to form Phenyl3,4-dimethylbenzoate. The overall reaction can be represented as follows:
3,4-dimethylbenzoyl chloride + NaOCH3 → 3,4-dimethylbenzoate + NaCl
3,4-dimethylbenzoate + phenol + base → Phenyl3,4-dimethylbenzoate + H2O
科学研究应用
Phenyl3,4-dimethylbenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. Phenyl3,4-dimethylbenzoate is also used as a fluorescent probe in biological assays. It can be used to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity.
属性
IUPAC Name |
phenyl 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-12(11)2)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFDTRZUIQEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl3,4-dimethylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

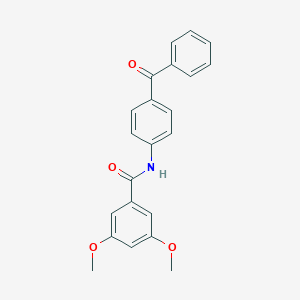
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
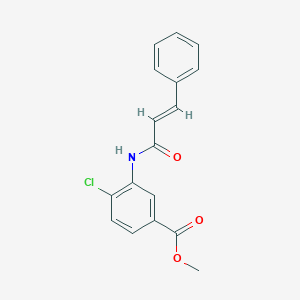
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
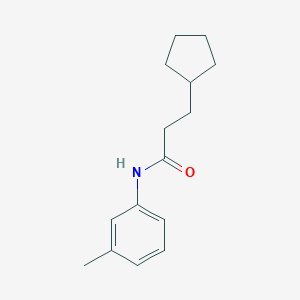
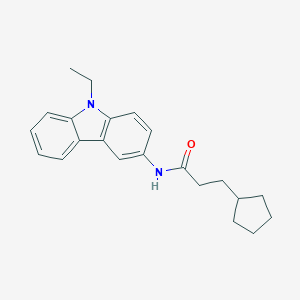
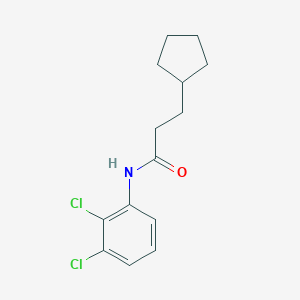
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
